molecular formula C5H2N2S2 B12093033 Propanedinitrile, 1,3-dithietan-2-ylidene- CAS No. 61814-09-3

Propanedinitrile, 1,3-dithietan-2-ylidene-

Cat. No.: B12093033
CAS No.: 61814-09-3
M. Wt: 154.2 g/mol
InChI Key: ZKJSHCHPIMUIFQ-UHFFFAOYSA-N
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Description

Propanedinitrile, 1,3-dithietan-2-ylidene-, also known by its chemical formula C5H2N2S2, is an intriguing compound with a unique structure. It contains a four-membered dithietane ring and two nitrile groups. The molecule’s compact arrangement contributes to its interesting properties and reactivity .

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of propanedinitrile, 1,3-dithietan-2-ylidene-. One common method involves cyclization of a suitable precursor containing nitrile and sulfur atoms. For example, the reaction of a dithiocarbamate with a nitrile source can yield the desired compound.

Reaction Conditions: The cyclization typically occurs under mild conditions, often using Lewis acids or other catalysts. The choice of solvent and temperature plays a crucial role in achieving high yields.

Industrial Production: While industrial-scale production methods are less common, researchers continue to explore efficient and scalable approaches for synthesizing this compound.

Chemical Reactions Analysis

Propanedinitrile, 1,3-dithietan-2-ylidene- participates in various chemical reactions:

    Oxidation: Undergoes oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Can be reduced to yield corresponding dithietanols.

    Substitution: The nitrile groups are susceptible to nucleophilic substitution reactions.

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).

Major products depend on the specific reaction conditions and substrates used.

Scientific Research Applications

Chemistry::

  • Propanedinitrile, 1,3-dithietan-2-ylidene- serves as a building block for designing novel sulfur-containing compounds.
  • Its unique structure makes it valuable in supramolecular chemistry and crystal engineering.
Biology and Medicine::
  • Research explores its potential as a bioactive compound, but further studies are needed.
  • Its sulfur atoms may play a role in biological interactions.
Industry::
  • Limited industrial applications currently exist, but its reactivity warrants exploration in materials science and catalysis.

Mechanism of Action

The exact mechanism by which propanedinitrile, 1,3-dithietan-2-ylidene- exerts its effects remains an active area of investigation. Researchers study its interactions with enzymes, proteins, and cellular pathways to unravel its biological impact.

Comparison with Similar Compounds

While propanedinitrile, 1,3-dithietan-2-ylidene- is relatively rare, it shares some features with other sulfur-containing compounds:

    1,3-Dithietanes: Similar ring systems but with different substituents.

    Nitriles: Common functional groups found in various organic molecules.

Properties

CAS No.

61814-09-3

Molecular Formula

C5H2N2S2

Molecular Weight

154.2 g/mol

IUPAC Name

2-(1,3-dithietan-2-ylidene)propanedinitrile

InChI

InChI=1S/C5H2N2S2/c6-1-4(2-7)5-8-3-9-5/h3H2

InChI Key

ZKJSHCHPIMUIFQ-UHFFFAOYSA-N

Canonical SMILES

C1SC(=C(C#N)C#N)S1

Origin of Product

United States

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